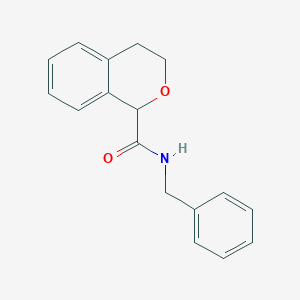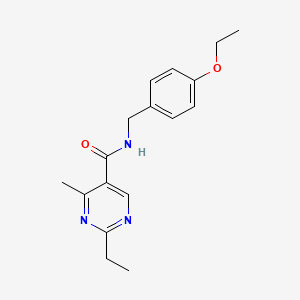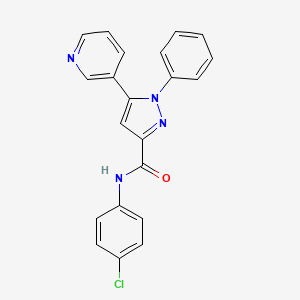
N-(4-ethoxybenzyl)-2-isopropyl-4-methylpyrimidine-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-ethoxybenzyl)-2-isopropyl-4-methylpyrimidine-5-carboxamide, also known as EIPPC, is a novel pyrimidine derivative that has gained significant attention in the scientific community due to its potential therapeutic applications. EIPPC is a small molecule drug that has been synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and future directions for research.
Mécanisme D'action
The mechanism of action of N-(4-ethoxybenzyl)-2-isopropyl-4-methylpyrimidine-5-carboxamide is not fully understood. However, it has been proposed that this compound inhibits the activity of key enzymes involved in inflammation, tumor growth, and microbial infection. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory cytokines. This compound has also been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and cell division.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. This compound has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. This compound has also been shown to induce apoptosis in cancer cells by inhibiting the activity of topoisomerase II. This compound has also been shown to exhibit antimicrobial activity against various bacterial and fungal strains.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-ethoxybenzyl)-2-isopropyl-4-methylpyrimidine-5-carboxamide has several advantages and limitations for lab experiments. This compound is a small molecule drug that can be easily synthesized using various methods. This compound has also been extensively studied for its potential therapeutic applications, making it a promising candidate for further research. However, this compound has several limitations, including its solubility and stability, which can affect its bioavailability and efficacy.
Orientations Futures
There are several future directions for research on N-(4-ethoxybenzyl)-2-isopropyl-4-methylpyrimidine-5-carboxamide. Further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications. Studies are also needed to optimize the synthesis of this compound and improve its solubility and stability. Additionally, studies are needed to evaluate the safety and efficacy of this compound in animal models and clinical trials.
Méthodes De Synthèse
N-(4-ethoxybenzyl)-2-isopropyl-4-methylpyrimidine-5-carboxamide can be synthesized using various methods, including a one-pot three-component reaction, a three-step procedure, and a microwave-assisted method. The one-pot three-component reaction involves the condensation of 4-ethoxybenzaldehyde, isopropylamine, and 2,4-dimethyl-6-nitropyrimidine in the presence of a catalyst. The three-step procedure involves the synthesis of 4-ethoxybenzylamine, which is then reacted with 2,4-dimethyl-6-nitropyrimidine in the presence of a catalyst to form this compound. The microwave-assisted method involves the reaction of 4-ethoxybenzaldehyde, isopropylamine, and 2,4-dimethyl-6-nitropyrimidine in the presence of a catalyst under microwave irradiation.
Applications De Recherche Scientifique
N-(4-ethoxybenzyl)-2-isopropyl-4-methylpyrimidine-5-carboxamide has been extensively studied for its potential therapeutic applications, including its anti-inflammatory, anti-tumor, and anti-microbial properties. This compound has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in vitro and in vivo. This compound has also been shown to inhibit the growth of various cancer cell lines and induce apoptosis. This compound has also been shown to exhibit antimicrobial activity against various bacterial and fungal strains.
Propriétés
IUPAC Name |
N-[(4-ethoxyphenyl)methyl]-4-methyl-2-propan-2-ylpyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2/c1-5-23-15-8-6-14(7-9-15)10-20-18(22)16-11-19-17(12(2)3)21-13(16)4/h6-9,11-12H,5,10H2,1-4H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNPQNWJSOTVAFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CNC(=O)C2=CN=C(N=C2C)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-(methoxymethyl)piperidin-1-yl]-N-phenylacetamide](/img/structure/B7548200.png)
![1-[(4-Bromophenyl)methyl]-3-(methoxymethyl)piperidine](/img/structure/B7548207.png)

![5-(4-Chlorobenzyl)-3-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,2,4-oxadiazole](/img/structure/B7548217.png)
![5-(4-Methylbenzyl)-3-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,2,4-oxadiazole](/img/structure/B7548221.png)
![1,3,4-Oxadiazole, 2-[(benzo[b]benzofuran-2-yloxy)methyl]-5-phenyl-](/img/structure/B7548226.png)

![1-[2,4-dimethyl-5-(2-methyl-2,3-dihydroindole-1-carbonyl)-1H-pyrrol-3-yl]ethanone](/img/structure/B7548246.png)

![N-[3-[4-(2-fluorophenyl)piperazin-1-yl]propyl]quinoline-8-sulfonamide](/img/structure/B7548257.png)
![1-(Imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-1,2,4-triazole-3-carbonitrile](/img/structure/B7548268.png)


![1-(4-Methoxyphenyl)-3-{4-[2-(4-methoxyphenyl)ethyl]piperidin-1-yl}pyrrolidine-2,5-dione](/img/structure/B7548275.png)